molecular formula C12H15NO3 B1588265 3-(Morpholinomethyl)benzoic Acid CAS No. 67451-81-4

3-(Morpholinomethyl)benzoic Acid

Cat. No.: B1588265
CAS No.: 67451-81-4
M. Wt: 221.25 g/mol
InChI Key: LZLRLAYVCUNAEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Morpholinomethyl)benzoic acid is an organic compound with the molecular formula C12H15NO3 It is characterized by the presence of a benzoic acid moiety substituted with a morpholinomethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Morpholinomethyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with morpholine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Commonly used reducing agents include sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The process may involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(Morpholinomethyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The morpholinomethyl group can be oxidized to form corresponding N-oxide derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Nitro or halogenated derivatives of this compound.

Scientific Research Applications

3-(Morpholinomethyl)benzoic acid has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(Morpholinomethyl)benzoic acid exerts its effects involves its interaction with specific molecular targets. The morpholinomethyl group can form hydrogen bonds and other non-covalent interactions with proteins and enzymes, potentially modulating their activity. The benzoic acid moiety may also participate in interactions with cellular receptors and signaling pathways.

Comparison with Similar Compounds

    3-(Piperidin-1-ylmethyl)benzoic acid: Similar structure with a piperidine ring instead of morpholine.

    3-(Pyrrolidin-1-ylmethyl)benzoic acid: Contains a pyrrolidine ring in place of morpholine.

Uniqueness: 3-(Morpholinomethyl)benzoic acid is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The morpholine ring’s oxygen atom can engage in additional hydrogen bonding interactions compared to its analogs, potentially enhancing its reactivity and binding affinity in biological systems.

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(15)11-3-1-2-10(8-11)9-13-4-6-16-7-5-13/h1-3,8H,4-7,9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZLRLAYVCUNAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428100
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67451-81-4
Record name 3-[(Morpholin-4-yl)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(morpholinomethyl)benzoate (150 mg, 0.64 mmol) in MeOH (2 mL) and water (2 mL) was added LiOH (55 mg, 1.31 mmol) at 20° C. The mixture was heated to 60° C. for 1 h. The reaction solution was concentrated and purified via prep-HPLC to give the title compound (60 mg, Yield 42.5%). LCMS (m/z): 222 (M+1).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
55 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
42.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 2
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 4
Reactant of Route 4
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 5
Reactant of Route 5
3-(Morpholinomethyl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
3-(Morpholinomethyl)benzoic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.